![molecular formula C15H28N2O2 B2755999 Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 929971-83-5](/img/structure/B2755999.png)
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate, commonly referred to as TBA-1, is an organic compound that is widely used in scientific research. It is a versatile and powerful compound that can be used to synthesize a variety of molecules, as well as to study their properties and mechanisms of action.
Aplicaciones Científicas De Investigación
Protective Group Chemistry
A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5.5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent offers a solid, stable alternative for introducing Boc protecting groups to amines, enabling the synthesis of N-Boc-amino acids and esters without racemization and in good yields (Rao et al., 2017).
Synthesis of Novel Compounds
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described. These routes provide access to novel compounds with potential for further chemical modifications, exploring chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).
Spirocyclic Compounds Synthesis
The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been investigated, demonstrating the synthesis of spirocyclic compounds that may serve as precursors for further development of biologically active heterocycles (Moskalenko & Boev, 2012).
Methodologies for Protected Amines
A mild and efficient one-pot Curtius rearrangement approach has been developed for the synthesis of Boc-protected amines. This method is compatible with a range of substrates, facilitating the synthesis of protected amino acids under conditions that preserve their enantiomeric purity (Lebel & Leogane, 2005).
Antioxidant Synergy in Polymers
Research into polymer stabilizers has introduced a new concept of synergistic mechanisms between phenolic and thiopropionate type antioxidants. This work highlights the role of 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) in enhancing the stability of polymers (Yachigo et al., 1992).
Dipeptide Synthesis
A two-step procedure for dipeptide synthesis from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids has been established. This method provides a novel approach for coupling chiral amino acids without loss of enantiomeric purity, showcasing the utility of activated esters in peptide synthesis (Nowshuddin & Reddy, 2011).
Propiedades
IUPAC Name |
tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-7-12(16)11-15(17)8-5-4-6-9-15/h12H,4-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKTJWLESTTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate | |
CAS RN |
929971-83-5 |
Source


|
| Record name | tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)
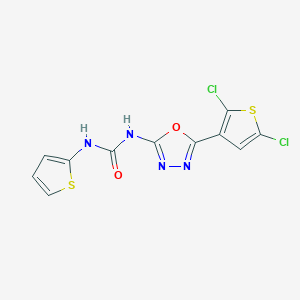

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
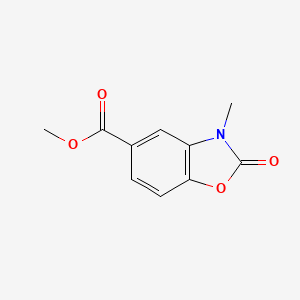
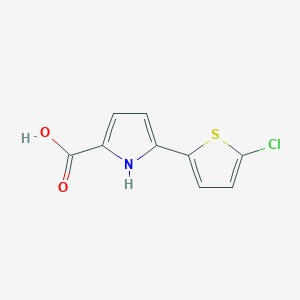
![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate](/img/structure/B2755924.png)
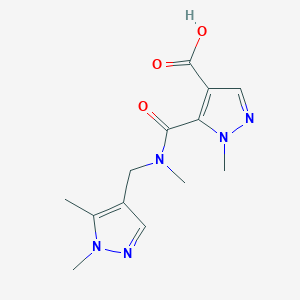
![2-{[2-(dimethylamino)cyclopentyl]oxy}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2755927.png)
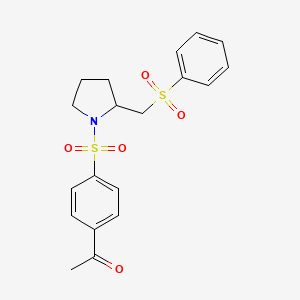
![N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2755933.png)
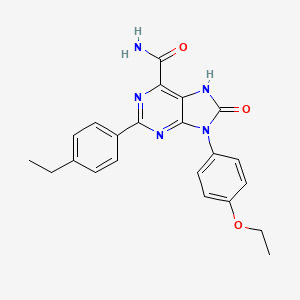
![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755939.png)